N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C28H31N3O5S and its molecular weight is 521.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C21H25N3O5
- Molecular Weight : 399.45 g/mol
- LogP : 0.8444
- Polar Surface Area : 73.274 Ų
- Hydrogen Bond Acceptors : 8
- Hydrogen Bond Donors : 1
Research indicates that this compound may function as an inhibitor of specific kinases involved in cancer proliferation. For instance, it has shown potential in inhibiting MEK1/2 kinases, which are critical in the MAPK signaling pathway often activated in various cancers. Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Efficacy Studies
Several studies have been conducted to assess the efficacy of this compound:
-
In Vitro Studies :
- The compound demonstrated significant cytotoxic effects against acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells. The IC50 values were approximately 0.3 µM and 1.2 µM respectively .
- Inhibition of phospho-ERK1/2 and downstream effectors was observed through Western blot analysis, confirming the compound's role in disrupting the cancer cell signaling pathways.
- In Vivo Studies :
Case Study 1: Acute Leukemia Treatment
A study examined the effects of the compound on acute leukemia cell lines. It was found that treatment led to significant reductions in cell viability and induced apoptosis through activation of pro-apoptotic factors while downregulating anti-apoptotic proteins.
Case Study 2: Solid Tumor Models
In a series of experiments involving solid tumor models, this compound was administered orally and intravenously. Results indicated sustained inhibition of tumor growth with minimal side effects observed at therapeutic doses .
Comparative Analysis of Biological Activity
Compound Name | Target Kinase | IC50 (µM) | Cell Line | Administration Route |
---|---|---|---|---|
N-[2-(3,4-dimethoxyphenyl)ethyl]-... | MEK1/2 | 0.3 - 1.2 | MV4-11/MOLM13 | Oral/IV |
AZD6244 | MEK1/2 | 0.014 - 0.050 | BRAF mutant lines | Oral |
PD0325901 | pMAPK | ~50 ng/ml (EC50) | Liver/Lung tissues | Oral/IV |
特性
CAS番号 |
689757-54-8 |
---|---|
分子式 |
C28H31N3O5S |
分子量 |
521.63 |
IUPAC名 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C28H31N3O5S/c1-18-19(2)37-27-25(18)26(33)30(15-13-20-8-6-5-7-9-20)28(34)31(27)17-24(32)29-14-12-21-10-11-22(35-3)23(16-21)36-4/h5-11,16H,12-15,17H2,1-4H3,(H,29,32) |
InChIキー |
ASROLUKDCWXOLC-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NCCC3=CC(=C(C=C3)OC)OC)CCC4=CC=CC=C4)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。